molecular formula C4H10ClNS B2599639 N-methylthietan-3-amine hydrochloride CAS No. 2138509-52-9

N-methylthietan-3-amine hydrochloride

Cat. No.: B2599639
CAS No.: 2138509-52-9
M. Wt: 139.64
InChI Key: YITGZTCXQKIJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methylthietan-3-amine hydrochloride is a chemical compound with the molecular formula C4H9NS·HCl. It is a hydrochloride salt form of N-methylthietan-3-amine, which is a heterocyclic amine. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylthietan-3-amine hydrochloride typically involves the reaction of N-methylthietan-3-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:

N-methylthietan-3-amine+HClN-methylthietan-3-amine hydrochloride\text{N-methylthietan-3-amine} + \text{HCl} \rightarrow \text{this compound} N-methylthietan-3-amine+HCl→N-methylthietan-3-amine hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-methylthietan-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to its amine form.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: N-methylthietan-3-amine.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N-methylthietan-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N-methylthietan-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various chemical reactions. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-methyloxetan-3-amine hydrochloride: Another heterocyclic amine with similar properties.

    N-methylthietan-3-amine: The non-hydrochloride form of the compound.

Uniqueness

N-methylthietan-3-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterpart.

Properties

IUPAC Name

N-methylthietan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS.ClH/c1-5-4-2-6-3-4;/h4-5H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITGZTCXQKIJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CSC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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